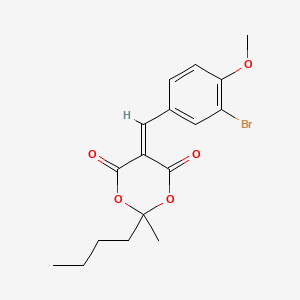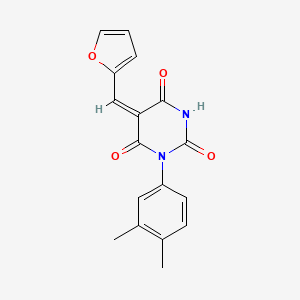![molecular formula C21H15BrN2OS B5171767 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide (BBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. BBB is a benzamide derivative that has a molecular formula of C20H14BrN2OS and a molecular weight of 428.3 g/mol. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been used to study the role of PTP1B in insulin resistance and type 2 diabetes. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been used to investigate the potential therapeutic effects of PTP1B inhibition in the treatment of obesity, metabolic syndrome, and other related disorders.
Wirkmechanismus
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. The compound has also been shown to reduce body weight and adiposity in obese mice. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose metabolism. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has not been extensively studied in human subjects, which limits its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide. Another area of interest is the investigation of the potential therapeutic effects of PTP1B inhibition in human subjects with obesity, metabolic syndrome, and type 2 diabetes. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide could be used to study the role of PTP1B in other physiological processes such as cancer, inflammation, and immune function.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide involves the reaction of 2-bromo-4'-methylacetanilide with 2-aminobenzothiazole in the presence of potassium carbonate and copper powder. This reaction results in the formation of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide as a yellow solid with a yield of 75%. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-12-14(21-24-18-8-4-5-9-19(18)26-21)10-11-17(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLRZXNTOWXCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)

![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)

![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)